molecular formula C8H8BrFN2 B12970674 2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine

2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine

Cat. No.: B12970674
M. Wt: 231.06 g/mol
InChI Key: IFXSMNAZTZYYOM-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine is a heterocyclic compound that features both azetidine and pyridine rings. The presence of bromine and fluorine atoms in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azetidin-3-yl)-3-chloropyridine
  • 2-(Azetidin-3-yl)-3-iodopyridine
  • 2-(Azetidin-3-yl)-5-fluoropyridine

Uniqueness

2-(Azetidin-3-yl)-3-bromo-5-fluoropyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The bromine atom allows for versatile substitution reactions, while the fluorine atom enhances the compound’s stability and bioactivity .

Properties

Molecular Formula

C8H8BrFN2

Molecular Weight

231.06 g/mol

IUPAC Name

2-(azetidin-3-yl)-3-bromo-5-fluoropyridine

InChI

InChI=1S/C8H8BrFN2/c9-7-1-6(10)4-12-8(7)5-2-11-3-5/h1,4-5,11H,2-3H2

InChI Key

IFXSMNAZTZYYOM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C=C(C=N2)F)Br

Origin of Product

United States

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